N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
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Description
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H15F3N2O3S2 and its molecular weight is 440.46. The purity is usually 95%.
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Biological Activity
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N2O3S2, with a molecular weight of approximately 400.5 g/mol. The compound features two thiophene rings, a hydroxyl group, and an oxalamide moiety, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C20H20N2O3S2 |
Molecular Weight | 400.5 g/mol |
CAS Number | 2034483-41-3 |
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Preparation of Thiophene Derivatives : Starting materials include thiophene derivatives reacted under controlled conditions.
- Formation of Oxalamide Structure : The reaction of thiophene derivatives with appropriate amines leads to the formation of the oxalamide structure.
- Final Modifications : Subsequent reactions may involve methylation or other modifications to achieve the desired functional groups.
Antimicrobial Properties
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been investigated for their efficacy against various bacterial strains.
In particular, a study highlighted that related thiophene compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be developed into potent antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Thiophene-containing oxalamides have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds with similar structural characteristics were tested against colon carcinoma cell lines, revealing significant cytotoxic effects with IC50 values in the low micromolar range .
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon Cancer) | 6.2 |
T47D (Breast Cancer) | 27.3 |
Case Studies
- Study on Antimicrobial Activity : A study published in 2020 evaluated various thiophene derivatives for their antimicrobial properties, finding that certain modifications enhanced their effectiveness against resistant bacterial strains .
- Anticancer Evaluation : Another research article focused on the anticancer properties of thiophene-based compounds, demonstrating that structural variations could significantly impact their biological activity .
While specific mechanisms for this compound remain largely uncharacterized, it is hypothesized that the presence of multiple functional groups allows for diverse interactions with biological targets. This versatility may facilitate binding to enzymes or receptors involved in disease pathways.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S2/c20-19(21,22)13-4-1-2-5-14(13)24-17(26)16(25)23-11-18(27,12-7-9-28-10-12)15-6-3-8-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWXPKTJLAJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.